molecular formula C29H28BrN3OS B2657370 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-05-0

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2657370
CAS No.: 681217-05-0
M. Wt: 546.53
InChI Key: CSUBFMLNNSNRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a pyrazoline-based compound with a hybrid structure combining a dihydropyrazole core, substituted aromatic groups, and an indole-thioether moiety. The pyrazoline ring is substituted at position 3 with a 4-bromophenyl group and at position 5 with a p-tolyl (4-methylphenyl) group. The ethanone side chain at position 1 is further functionalized with a sulfur-linked 1-propylindole group. The bromophenyl and indole-thio groups may enhance binding affinity to biological targets due to their electronic and steric effects .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3OS/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)35-19-29(34)33-27(22-10-8-20(2)9-11-22)17-25(31-33)21-12-14-23(30)15-13-21/h4-15,18,27H,3,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBFMLNNSNRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a novel organic molecule characterized by its complex structure, which includes a pyrazole moiety and an indole derivative. This combination suggests potential biological activities, particularly in medicinal chemistry.

Structural Features

The compound features:

  • Pyrazole moiety : A five-membered ring containing two nitrogen atoms, known for diverse biological activities.
  • Indole derivative : Often associated with various pharmacological effects, including anticancer and antimicrobial properties.
  • Bromophenyl and p-tolyl groups : These substituents may enhance the reactivity and biological interactions of the compound.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit antitumor properties. For instance, compounds similar in structure have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation . The presence of the indole moiety may further enhance this effect due to its established anticancer activity .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. Studies have shown that compounds with similar structural features can effectively combat bacterial infections . The bromophenyl group may also contribute to this activity through enhanced binding to microbial targets.

Anti-inflammatory Effects

Pyrazole compounds have been reported to possess anti-inflammatory properties. For example, some derivatives have been shown to outperform standard anti-inflammatory drugs like diclofenac sodium in various assays . This suggests that the compound may also have therapeutic potential in treating inflammatory conditions.

Research Findings and Case Studies

  • Synthesis and Characterization : The compound has been synthesized through multi-step reactions involving various reagents, showcasing a high yield and purity suitable for biological testing .
  • Biological Assays : Although direct studies on this specific compound are lacking, related pyrazole derivatives have undergone extensive biological testing. For instance, a series of pyrazole-based compounds were evaluated for their antiviral and antitumoral activities, revealing promising results .
  • Mechanism of Action : The mechanism of action for similar compounds often involves interaction with key cellular targets such as tubulin or enzymes involved in inflammatory pathways .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeReference
Pyrazole AStructureAnticancer
Pyrazole BStructureAntimicrobial
Pyrazole CStructureAnti-inflammatory

Scientific Research Applications

Structural Characteristics

The compound's structure can be defined as follows:

  • Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, contributing to various biological activities.
  • Indole Derivative : Known for its role in numerous pharmacological effects, including anti-inflammatory and anticancer properties.
  • Bromophenyl and p-Tolyl Groups : These groups enhance the compound’s reactivity and biological interactions.

Pharmacological Potential

Research indicates that compounds with similar structures to 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone have shown promise in treating various diseases:

  • Anti-inflammatory Activity : Indole derivatives are often explored for their potential to inhibit inflammatory pathways. Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the management of inflammatory conditions .

Cancer Research

The structural components of this compound may contribute to its anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Further investigation is needed to elucidate the specific mechanisms of action related to this compound.

Metabolic Disorders

Similar compounds have been identified as potential treatments for metabolic syndromes, including type 2 diabetes and obesity. They may function by modulating metabolic pathways or inhibiting specific enzymes involved in glucose metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions on the pyrazoline core and side-chain modifications. Key comparisons include:

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Pyrazoline Substitutions Side Chain Modifications Biological Activity/Application Reference
Target Compound 3-(4-Bromophenyl), 5-(p-tolyl) 2-((1-Propylindol-3-yl)thio)ethanone Potential antimicrobial/antioxidant* N/A
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-(4-Chlorophenyl), 5-(4-methoxyphenyl) Ethanone Antibacterial, antifungal
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 5-(4-Bromophenyl), 3-(4-fluorophenyl) Butanone Structural studies (crystallography)
1-[3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-(4-Bromophenyl), 5-(quinolin-6-yl) Ethanone Unreported (structural analog)
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one 3-(4-Bromophenyl) Triazinoindole and indolone fusion Anticancer (hypothetical)

*Inferred from structural similarity to bioactive pyrazolines.

Key Differences and Implications

Bromine’s larger atomic radius may improve binding to hydrophobic pockets in enzymes . The p-tolyl group (methyl-substituted phenyl) offers electron-donating effects, contrasting with the electron-withdrawing methoxy group in . This could modulate redox properties relevant to antioxidant activity .

Side Chain Functionality The indole-thioether moiety in the target compound is unique among the analogs. The propyl chain on indole may enhance membrane permeability compared to simpler ethanone/butanone chains in .

Crystallographic and Conformational Insights

  • Compounds like and were characterized via single-crystal X-ray diffraction, revealing planar pyrazoline rings and intramolecular hydrogen bonds. The target compound’s indole-thio group may introduce torsional strain, affecting molecular packing and solubility .

Research Findings and Gaps

  • Antimicrobial Potential: The chloro- and methoxy-substituted analog in showed antibacterial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the bromo and methyl groups in the target compound could exhibit similar or enhanced effects.
  • Synthetic Challenges : The indole-thioether side chain may complicate synthesis compared to simpler analogs. Evidence outlines pyrazoline synthesis via Claisen-Schmidt condensation, but the target compound likely requires additional steps for indole functionalization.
  • Structural Dynamics : Molecular docking studies (absent in current evidence) are needed to compare the target compound’s binding modes with analogs, particularly regarding the indole-thio group’s role.

Q & A

Q. What synthetic strategies are commonly employed for pyrazoline derivatives like this compound?

Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, substituted chalcones react with aryl hydrazines in ethanol under reflux, often using catalysts like piperidine to enhance reaction efficiency . Optimization of solvent polarity (e.g., ethanol vs. methanol) and temperature (reflux vs. room temperature) can influence yield and purity. Post-synthesis purification involves column chromatography or recrystallization .

Q. How is the structural elucidation of such compounds performed?

  • X-ray crystallography : Determines precise molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, dihedral angles between pyrazoline and aryl rings (e.g., 6.69° and 74.88°) are critical for understanding steric effects .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., pyrazoline CH₂ protons at δ 3.1–4.2 ppm) .

Q. What methodologies are used to assess biological activities like antibacterial potential?

  • Agar diffusion assays : Measure zones of inhibition against bacterial strains (e.g., S. aureus, E. coli).
  • MIC (Minimum Inhibitory Concentration) : Determines the lowest compound concentration inhibiting visible bacterial growth, typically using microdilution in 96-well plates .
  • Positive controls : Comparative analysis with standard antibiotics (e.g., ciprofloxacin) ensures assay validity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from variations in bacterial strains, compound purity, or assay conditions. Strategies include:

  • Standardized protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency.
  • Purity verification : HPLC or LC-MS to confirm compound integrity (>95% purity) .
  • Comparative studies : Replicate assays under identical conditions using shared compound batches .

Q. What computational approaches predict reactivity and binding modes?

  • DFT (Density Functional Theory) : Calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4–5 eV) indicate charge transfer efficiency .
  • Molecular docking : Screens interactions with target proteins (e.g., bacterial DNA gyrase). Docking scores (e.g., −8.5 kcal/mol) correlate with experimental IC₅₀ values .
  • MD (Molecular Dynamics) simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How can reaction conditions be optimized for scalability?

  • Design of Experiments (DOE) : Multivariate analysis (e.g., response surface methodology) identifies optimal parameters (temperature, solvent ratio, catalyst loading).
  • Continuous flow synthesis : Enhances reproducibility and reduces reaction time compared to batch methods.
  • In-line analytics : Real-time monitoring via FT-IR or Raman spectroscopy ensures reaction completion .

Data Contradiction Analysis

Q. How to address inconsistencies in crystal structure data versus computational models?

  • Validation tools : Compare experimental (X-ray) and computational (DFT-optimized) bond lengths/angles. Discrepancies > 0.05 Å may indicate lattice packing effects .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) to explain crystal packing deviations .

Methodological Best Practices

  • Sample stability : For biological assays, store compounds at −20°C under inert atmosphere to prevent degradation .
  • Crystallization solvents : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal quality for X-ray studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.